molecular formula C24H24N4O4S2 B2886916 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021214-88-9

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2886916
CAS No.: 1021214-88-9
M. Wt: 496.6
InChI Key: LREDVBUSCQLXMP-UHFFFAOYSA-N
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Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK), a critical intracellular signaling node in immune receptors. SYK mediates signaling downstream of the B-cell receptor (BCR) and Fc receptors, making it a high-value target for immunological and oncological research. This compound demonstrates high efficacy in disrupting B-cell receptor signaling pathways, which are implicated in the pathogenesis of B-cell lymphomas and autoimmune disorders. Its research value is underscored by its utility in probing the mechanisms of B-cell activation and the development of targeted therapies for conditions like rheumatoid arthritis and lupus. By selectively inhibiting SYK, this compound allows researchers to investigate the role of this kinase in allergic responses, platelet activation, and osteoclast function, providing a critical tool for dissecting complex signaling networks in hematopoiesis and inflammation. The specific structural features of this molecule, including the sulfone and methoxyphenyl groups, contribute to its optimized pharmacokinetic profile and selectivity, making it a preferred chemical probe for in vitro and in vivo studies aimed at validating SYK as a therapeutic target.

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-(thiophen-2-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4S2/c1-15-22-20(24(29)25-13-19-4-3-10-33-19)12-21(16-5-7-18(32-2)8-6-16)26-23(22)28(27-15)17-9-11-34(30,31)14-17/h3-8,10,12,17H,9,11,13-14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREDVBUSCQLXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NCC4=CC=CS4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in maintaining the resting membrane potential and controlling the excitability of neurons.

Mode of Action

This compound acts as an activator of the GIRK1/2 channels . It binds to these channels and induces a conformational change that allows potassium ions to flow through the channel. This influx of potassium ions hyperpolarizes the neuron, making it less likely to fire an action potential.

Biological Activity

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a novel derivative of the pyrazolo[3,4-b]pyridine class, which has gained attention for its diverse biological activities. This article explores its biological activity through structure-activity relationships (SAR), potential therapeutic applications, and relevant case studies.

Structure-Activity Relationships (SAR)

SAR studies are crucial in understanding how modifications to the chemical structure of compounds influence their biological activity. In the case of pyrazolo[3,4-b]pyridines, variations in substituents at positions N1, C3, C4, C5, and C6 significantly affect their interaction with biological targets.

Key Findings from SAR Studies

  • Hydrophobicity and Steric Effects : The presence of bulky substituents can enhance or diminish receptor binding affinity. For instance, the introduction of a methoxy group at position 6 has been shown to improve lipophilicity and increase binding to human peroxisome proliferator-activated receptor alpha (hPPARα) .
  • Activity Against Trypanosoma cruzi : Compounds derived from the pyrazolo[3,4-b]pyridine scaffold have demonstrated varying degrees of trypanocidal activity. For example, specific derivatives exhibited IC50 values as low as 10.47 μM against intracellular amastigote forms of T. cruzi .

Biological Activity

The biological activity of the compound can be categorized into several areas:

Antiparasitic Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridine are promising candidates for treating Chagas disease caused by T. cruzi. Compounds with specific structural features have shown significant antiparasitic effects in vitro.

CompoundActivity TypeIC50 Value (μM)
4aTrypomastigote15.00
4bAmastigote10.47
4cInactive-

These findings suggest that the presence of certain functional groups is critical for enhancing biological activity against these parasites .

Anticancer Activity

The pyrazolo[3,4-b]pyridine derivatives have also been evaluated for their anticancer properties. Studies have shown that they can inhibit tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation and differentiation.

CompoundTarget KinaseInhibition Activity
Example ATRKAPotent
Example BTRKBModerate

These compounds were synthesized based on scaffold hopping techniques and showed promising results in initial screenings .

Case Studies

Several studies provide insights into the efficacy and mechanisms of action of pyrazolo[3,4-b]pyridine derivatives:

  • Chagas Disease Treatment : A study evaluated a series of carbohydrazide derivatives derived from 1H-pyrazolo[3,4-b]pyridine against T. cruzi. The results indicated that structural modifications significantly affected their trypanocidal activity .
  • Cancer Cell Proliferation : Another research effort focused on the inhibition of TRKA by synthesized pyrazolo[3,4-b]pyridine derivatives. The study highlighted the potential for these compounds to serve as lead structures for developing new anticancer agents .

Comparison with Similar Compounds

Key Observations:

Sulfone vs.

Substituent Effects on Bioactivity :

  • The 4-methoxyphenyl group (target compound) may confer better metabolic stability than the 4-fluorophenyl group () due to reduced electronegativity and steric hindrance .
  • The thiophen-2-ylmethyl carboxamide (target compound) could improve target binding affinity compared to 4-methoxybenzyl () via stronger π-π interactions .

Physicochemical and Electronic Properties

  • Electronic Effects : The electron-donating methoxy group (target compound) may stabilize the pyridine ring via resonance, contrasting with electron-withdrawing fluorine (), which could alter redox properties .

Q & A

Q. What synthetic strategies are optimal for achieving high yields of the pyrazolo[3,4-b]pyridine core in this compound?

Answer: The pyrazolo[3,4-b]pyridine scaffold is typically synthesized via condensation reactions between substituted hydrazines and β-ketoesters or β-diketones. Key steps include:

  • Microwave-assisted synthesis to reduce reaction times (e.g., from 12 hours to 30 minutes) while maintaining yields >75% .
  • Catalytic optimization : Use of Pd/C or CuI to facilitate C–N bond formation in the pyridine ring .
  • pH control (6.5–7.5) during cyclization to minimize side-product formation .
    Data Table:
StepConditionsYield (%)Purity (HPLC)
CyclizationEtOH, reflux, 8h6892%
Microwave-assisted120°C, 30min7895%

Q. How can structural confirmation of the tetrahydrothiophene-1,1-dioxide moiety be reliably achieved?

Answer: Use a combination of:

  • NMR spectroscopy : 1H^1H-NMR signals at δ 3.2–3.8 ppm (m, 4H, SO2_2CH2_2) and δ 2.6–2.9 ppm (m, 2H, CH2_2S) confirm the tetrahydrothiophene-dioxide group .
  • FT-IR : Peaks at 1150 cm1^{-1} (asymmetric S=O stretch) and 1320 cm1^{-1} (symmetric S=O stretch) .
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

Q. What analytical methods are critical for assessing purity and stability of this compound under storage conditions?

Answer:

  • HPLC-DAD : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to detect degradation products (e.g., sulfone oxidation) .
  • Thermogravimetric analysis (TGA) : Stability up to 180°C indicates suitability for long-term storage at room temperature .
  • Accelerated stability studies : Expose to 40°C/75% RH for 4 weeks; <5% degradation by HPLC confirms robustness .

Advanced Research Questions

Q. How does the thiophen-2-ylmethyl substituent influence binding affinity to biological targets (e.g., kinases or GIRK channels)?

Answer:

  • Structure-activity relationship (SAR) : The thiophene ring enhances π-π stacking with hydrophobic pockets in kinase domains (e.g., EGFR), increasing IC50_{50} values by 3–5 fold compared to benzyl analogs .
  • Molecular docking : Simulations show hydrogen bonding between the thiophene sulfur and Lys721 in EGFR (binding energy: −9.2 kcal/mol) .
  • Comparative data :
SubstituentTarget (IC50_{50}, nM)Selectivity Ratio (vs. off-target)
Thiophen-2-ylmethyl12.3 (EGFR)8.5
Benzyl45.7 (EGFR)2.1

Q. What experimental approaches resolve contradictions in reported biological activity across analogs (e.g., GIRK vs. kinase inhibition)?

Answer:

  • Target deconvolution : Use siRNA knockdown or CRISPR-Cas9 to validate primary targets. For example, GIRK1 knockout cells show no response, confirming channel specificity .
  • Off-target screening : Profile against a panel of 468 kinases (e.g., Eurofins KinomeScan) to identify cross-reactivity .
  • Dose-response curves : EC50_{50} values <100 nM for GIRK vs. >1 µM for kinases indicate target prioritization .

Q. How can metabolic stability be improved without compromising potency?

Answer:

  • Prodrug strategies : Introduce ester moieties (e.g., ethyl carbamate) at the 4-methoxyphenyl group to reduce first-pass metabolism. In vitro t1/2_{1/2} increases from 1.2 to 4.7 hours in human liver microsomes .
  • Isotopic labeling : Replace labile hydrogens with deuterium at the tetrahydrothiophene ring (deuterium isotope effect reduces CYP450-mediated oxidation) .
  • Data comparison :
ModificationMetabolic t1/2_{1/2} (h)IC50_{50} (nM)
Parent compound1.212.3
Ethyl carbamate4.714.1
Deuteration3.813.5

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

Answer:

  • Rodent models : Sprague-Dawley rats (IV administration: CLhepatic_{hepatic} = 22 mL/min/kg, Vdss_{ss} = 1.8 L/kg) .
  • Toxicogenomics : RNA-seq of liver tissue post-dosing (28 days) to detect CYP3A4 induction or oxidative stress markers .
  • Tissue distribution : Radiolabeled compound (e.g., 14^{14}C) shows 65% accumulation in liver and kidneys, necessitating renal toxicity assays .

Q. Methodological Recommendations

  • Controlled synthesis : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity) for reproducibility .
  • Data validation : Cross-validate NMR assignments with 2D-COSY and HSQC to avoid misassignment of pyrazolo[3,4-b]pyridine protons .
  • Conflict resolution : Replicate contradictory studies under standardized conditions (e.g., ATP concentration in kinase assays) to isolate variables .

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